molecular formula C20H21NO3 B11525391 3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one

3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B11525391
M. Wt: 323.4 g/mol
InChI Key: YFAXMDCMXLUFFG-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one is an organic compound with a complex structure that includes both aromatic and cyclohexene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxyaniline with cyclohex-2-en-1-one under specific conditions to form the desired product. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process would also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(2,5-Dimethoxyphenyl)amino]-1,3,4-thiadiazolidin-2-yl}-5,8-methoxy-2H-chromen-2-one
  • 5-Amino-pyrazoles

Uniqueness

3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-(2,5-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H21NO3/c1-23-18-8-9-20(24-2)19(13-18)21-16-10-15(11-17(22)12-16)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3

InChI Key

YFAXMDCMXLUFFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=CC(=O)CC(C2)C3=CC=CC=C3

Origin of Product

United States

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